molecular formula C20H21N3O4 B15083568 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 767332-49-0

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B15083568
CAS No.: 767332-49-0
M. Wt: 367.4 g/mol
InChI Key: ZYTWEUOSQBABKH-LPYMAVHISA-N
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Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3-(Allyloxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation: The hydrazone intermediate is then acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions and purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted benzylidene derivatives with different functional groups.

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The compound’s effects on cellular pathways are mediated through these interactions, which can result in altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
  • **2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3-chloro-2-methylphenyl)-2-oxoacetamide
  • **4-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazino)carbonyl)phenylbenzenesulfonamide

Uniqueness

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is unique due to its specific structural features, such as the presence of the allyloxy and methoxy groups, which confer distinct reactivity and biological activity

Properties

CAS No.

767332-49-0

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-3-11-27-18-6-4-5-15(12-18)13-22-23-19(24)14-21-20(25)16-7-9-17(26-2)10-8-16/h3-10,12-13H,1,11,14H2,2H3,(H,21,25)(H,23,24)/b22-13+

InChI Key

ZYTWEUOSQBABKH-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C

Origin of Product

United States

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